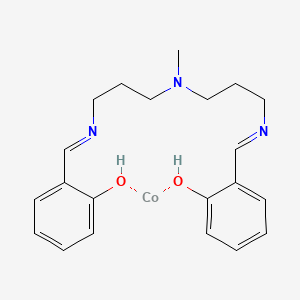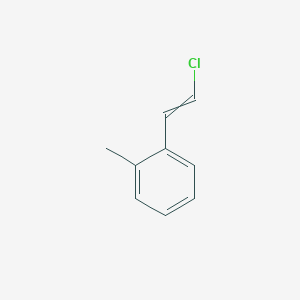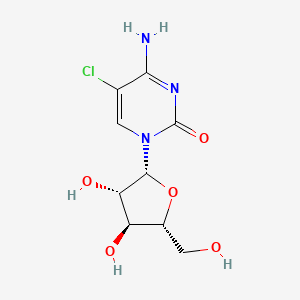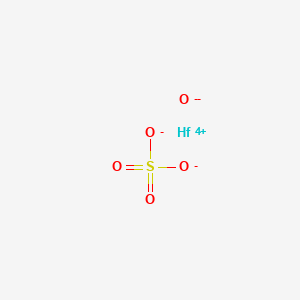
6-Bromopurine-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopurine is a small molecule that belongs to the class of organic compounds known as purines and purine derivatives . These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring fused to an imidazole ring .
Synthesis Analysis
6-Bromopurine can be synthesized via the methylation of 6-bromopurine with [11C]CH3I in various solvents and at different temperatures in the presence of potassium carbonate . The use of less polar solvents, including tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt) improved the [11C]7m6BP/[11C]9m6BP selectivity from 1:1 to 2:1 .
Molecular Structure Analysis
The molecular formula of 6-Bromopurine is C5H3BrN4 . The average molecular weight is 199.008, and the monoisotopic weight is 197.954108763 .
Chemical Reactions Analysis
6-Bromopurine nucleosides are excellent substrates for substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents .
Physical And Chemical Properties Analysis
6-Bromopurine is a solid substance . Its melting point is greater than 300 °C .
Applications De Recherche Scientifique
Reactivity with Glutathione and Multidrug Resistance Protein Function
6-Bromopurine, particularly as 6-bromo-7-[(11)C]methylpurine, reacts with glutathione via glutathione S-transferases in the brain. It gets converted into a substrate for multidrug resistance-associated protein 1 (MRP1), an efflux pump. This conversion rate, crucial for assessing MRP1 function, differs across species, necessitating chemical structure modification for diverse applications (Okamura et al., 2009).
Use in Nucleoside Analogue Synthesis
6-Bromopurine nucleosides exhibit surprising direct substitution reactions, valuable in synthesizing nucleoside analogues. This includes reactions with weakly nucleophilic aromatic amines in polar solvents, and the synthesis of C6-arylamine derivatives of adenosine and 2'-deoxyadenosine. These findings enhance strategies for synthesizing nucleoside analogues as biochemical tools or therapeutics (Véliz & Beal, 2001).
Biological and Biochemical Properties
6-Bromopurine has shown to enhance the carcinostatic activity of azaserine, similar to 6-chloropurine. It affects the incorporation of glycine into polynucleotide guanine of sarcoma cells, indicating a mechanism related to retardation of guanine nucleotide biosynthesis (Sartorelli et al., 1962).
Synthesis of Labelled Compounds
The synthesis of [15N3]-6-Bromopurine from labelled precursors demonstrates its use in creating labelled O6-alkylguanines for isotope dilution mass spectrometry, highlighting its role in analytical chemistry applications (Lolli et al., 1998).
Applications in Antiviral Research
8-Bromo-6-alkylamino-2-trifluoromethyl-9H-purines, derivatives of 6-bromopurine, have been synthesized for structure-activity relationship studies in anti-influenza A virus activity. This indicates the potential use of 6-bromopurine derivatives in antiviral research (Kelley et al., 1990).
Blood-Brain Barrier Penetration for PET Probes
6-Chloro- and 6-bromopurines can cross the blood-brain barrier and be used as substrates for MRPs, forming glutathione conjugates in reactions catalyzed by intracellular glutathione transferases. This property makes them useful in monitoring the functionality of MRPs in brains using positron emission tomography (PET) (Kang et al., 2015).
Noninvasive Brain Function Assessment
6-Bromo-7-[11C]methylpurine is designed for noninvasive and quantitative assessment of MRP1 function in the living brain. It allows measurement of the efflux rate of MRP1 substrates in the brain, demonstrating its utility in neurological research (Okamura et al., 2009).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Bromopurine-d involves the conversion of 6-chloropurine-d to 6-bromopurine-d through a substitution reaction.", "Starting Materials": [ "6-chloropurine-d", "Sodium bromide", "Potassium carbonate", "Dimethylformamide (DMF)", "Acetone" ], "Reaction": [ "Step 1: Dissolve 6-chloropurine-d in DMF", "Step 2: Add sodium bromide and potassium carbonate to the solution", "Step 3: Heat the mixture at 80°C for 24 hours", "Step 4: Cool the mixture and filter the precipitate", "Step 5: Wash the precipitate with acetone", "Step 6: Dry the product to obtain 6-bromopurine-d" ] } | |
Numéro CAS |
1803194-59-3 |
Nom du produit |
6-Bromopurine-d |
Formule moléculaire |
C₅H₂DBrN₄ |
Poids moléculaire |
200.01 |
Synonymes |
6-Bromo-8-deutero-purine; 6-Bromo-9H-purine-8-d, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)




